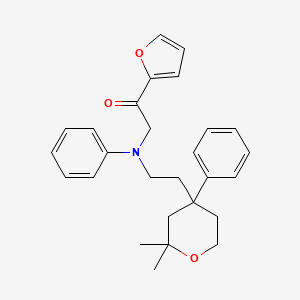
Icmt-IN-50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-50, also known as compound 3, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) with an IC50 value of 0.31 µM . ICMT is an enzyme involved in the post-translational modification of Ras proteins, which are crucial for cell proliferation and survival. Inhibition of ICMT has shown promising anti-cancer activity, making this compound a valuable compound in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-50 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Icmt-IN-50 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Applications De Recherche Scientifique
Icmt-IN-50 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of ICMT and its effects on Ras protein modification . In biology and medicine, this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells . It is also used in drug discovery and development to identify new therapeutic targets and optimize existing treatments . In industry, this compound can be used in the development of new materials and chemical processes .
Mécanisme D'action
Icmt-IN-50 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in Ras proteins. By inhibiting ICMT, this compound prevents the proper localization and activation of Ras proteins, thereby disrupting Ras-mediated signaling pathways that are essential for cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Some similar compounds to Icmt-IN-50 include cysmethynil and other indole-based ICMT inhibitors . These compounds also target ICMT and exhibit anti-cancer activity by inhibiting Ras protein modification .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for ICMT. Its IC50 value of 0.31 µM indicates strong inhibitory activity, making it a valuable tool for studying ICMT inhibition and its effects on cancer cells . Additionally, the structural features of this compound, such as the methylated tetrahydropyranyl ring, contribute to its effectiveness and selectivity .
Propriétés
Formule moléculaire |
C27H31NO3 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
2-[N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]anilino]-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C27H31NO3/c1-26(2)21-27(16-19-31-26,22-10-5-3-6-11-22)15-17-28(23-12-7-4-8-13-23)20-24(29)25-14-9-18-30-25/h3-14,18H,15-17,19-21H2,1-2H3 |
Clé InChI |
MJJNBXSXEWTNJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(CCN(CC(=O)C2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
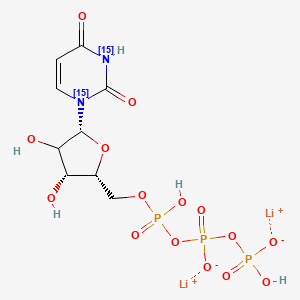
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
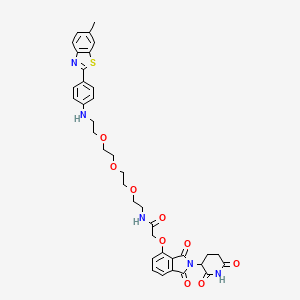
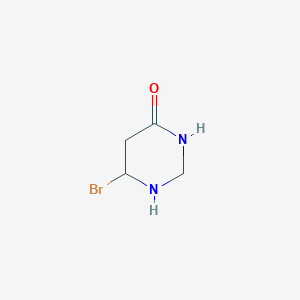
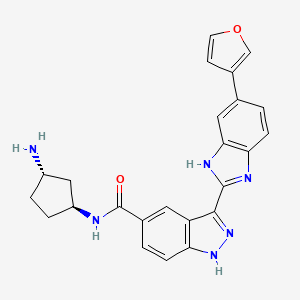
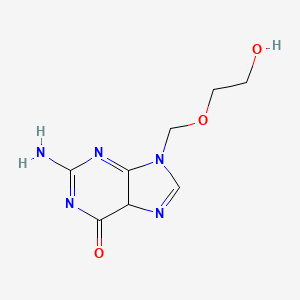
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)
![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)
